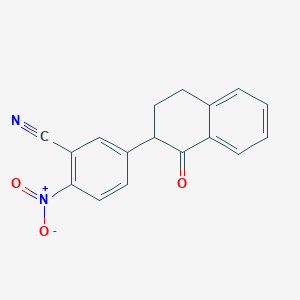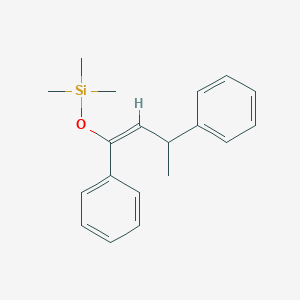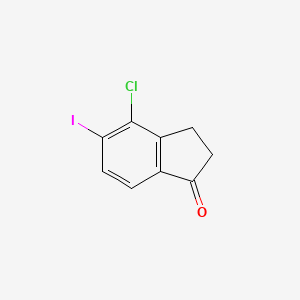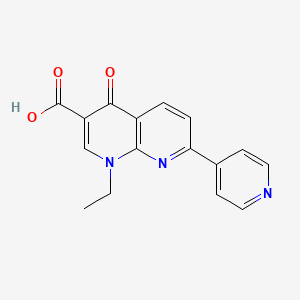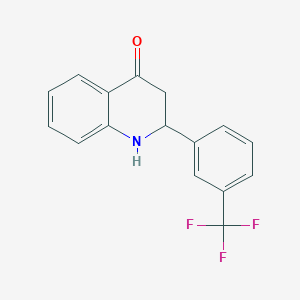
2-(3-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydroquinolinone structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the Friedel-Crafts acylation of an appropriate aromatic compound, followed by cyclization and subsequent trifluoromethylation . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl ring or the quinolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the quinolinone core .
Aplicaciones Científicas De Investigación
2-(3-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The quinolinone core can participate in various biochemical reactions, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-(Trifluoromethyl)phenyl)-quinolin-4(1H)-one: Lacks the dihydro component, which may affect its reactivity and stability.
2-(3-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-thione: Contains a sulfur atom instead of an oxygen atom, which can alter its chemical properties and applications.
Uniqueness
2-(3-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of both the trifluoromethyl group and the dihydroquinolinone structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C16H12F3NO |
|---|---|
Peso molecular |
291.27 g/mol |
Nombre IUPAC |
2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12F3NO/c17-16(18,19)11-5-3-4-10(8-11)14-9-15(21)12-6-1-2-7-13(12)20-14/h1-8,14,20H,9H2 |
Clave InChI |
YDZWPHMIFKJEGT-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC2=CC=CC=C2C1=O)C3=CC(=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




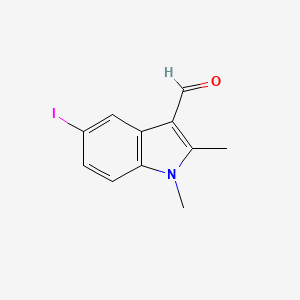


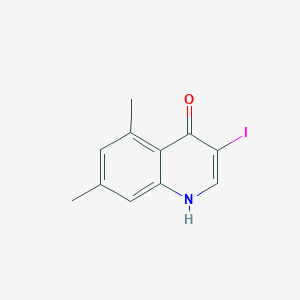

![1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane](/img/structure/B11837240.png)
